2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide

Description

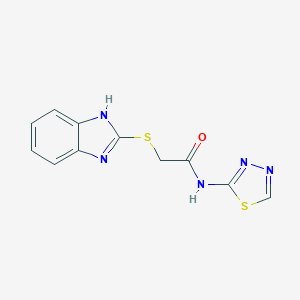

This compound features a benzimidazole core linked via a sulfanyl (-S-) bridge to an acetamide group, which is further connected to a 1,3,4-thiadiazol-2-yl moiety. Its synthesis typically involves coupling reactions between benzimidazole-thiol derivatives and activated acetamide intermediates, as exemplified by protocols involving ethanol recrystallization and spectral characterization (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry) .

Properties

Molecular Formula |

C11H9N5OS2 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide |

InChI |

InChI=1S/C11H9N5OS2/c17-9(15-11-16-12-6-19-11)5-18-10-13-7-3-1-2-4-8(7)14-10/h1-4,6H,5H2,(H,13,14)(H,15,16,17) |

InChI Key |

FLQNZEWXXIIPSB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NN=CS3 |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NN=CS3 |

Origin of Product |

United States |

Biological Activity

The compound 2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is a novel derivative that combines the structural features of benzimidazole and thiadiazole, two moieties known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on antibacterial, anticancer, and enzyme inhibition properties based on recent studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes:

- A benzimidazole ring that contributes to its biological activity.

- A thiadiazole moiety known for its potential in medicinal chemistry.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of compounds containing both benzimidazole and thiadiazole moieties. For instance:

- A series of 5-amino-1,3,4-thiadiazole derivatives were synthesized and evaluated for antibacterial activity against various bacterial strains. The results indicated that most derivatives exhibited good to moderate activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Gram-positive Activity | Gram-negative Activity |

|---|---|---|

| Compound A | Moderate (MIC = 32 µg/mL) | Good (MIC = 16 µg/mL) |

| Compound B | Good (MIC = 16 µg/mL) | Moderate (MIC = 32 µg/mL) |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. In particular:

- A study on 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives revealed significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Notably, compounds with specific substitutions showed IC50 values lower than that of sorafenib, a standard anticancer drug .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Sorafenib | HeLa | 7.91 |

| Compound 5d | HeLa | 0.37 |

| Compound 5g | HeLa | 0.73 |

| Compound 5k | HeLa | 0.95 |

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has also been explored:

- Carbonic Anhydrase Inhibition : Studies have shown that certain derivatives of thiadiazole exhibit inhibitory activity against human carbonic anhydrases I and II (hCA I and hCA II). These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic effects in conditions like glaucoma and edema .

Table 3: Enzyme Inhibition Data

| Compound | Enzyme Target | Inhibition (%) |

|---|---|---|

| Compound A | hCA I | 85 |

| Compound B | hCA II | 78 |

| This compound | TBD |

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to the presence of the benzimidazole and thiadiazole rings. The SAR studies suggest that modifications on these rings can enhance or diminish biological activity. For example:

- Substituents on the thiadiazole ring significantly affect the potency against cancer cell lines.

Case Studies

- Antibacterial Evaluation : In a comparative study involving multiple benzimidazole derivatives, the compound demonstrated superior antibacterial activity compared to standard antibiotics.

- Anticancer Efficacy : Flow cytometry analysis indicated that certain derivatives induced apoptosis in HeLa cells through cell cycle arrest at the sub-G1 phase.

Comparison with Similar Compounds

Structural Analogues with Thiadiazol Modifications

Compounds sharing the 1,3,4-thiadiazol-2-yl acetamide scaffold but differing in substituents exhibit distinct physicochemical and biological properties:

Key Trends :

- Substituent Effects : Bulky groups (e.g., benzylthio in 5h) improve anticancer activity but may reduce solubility. Smaller substituents (e.g., methylthio in 5f) enhance bioavailability .

- Electronic Properties : Electron-withdrawing groups (e.g., chloro in 5e) increase electrophilicity, favoring interactions with nucleophilic residues in target proteins .

Heterocyclic Variants: Thiazol vs. Thiadiazol

Replacing the 1,3,4-thiadiazol ring with a 1,3-thiazol ring (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ) alters bioactivity:

- Thiadiazol : Contains two nitrogen atoms, increasing hydrogen-bonding capacity and rigidity. This enhances binding to enzymes like dihydrofolate reductase (DHFR) in antimicrobial pathways .

- Thiazol : The single nitrogen atom reduces basicity, favoring interactions with hydrophobic pockets (e.g., penicillin-binding proteins) .

Benzimidazole vs. Benzoxazole Derivatives

Replacing benzimidazole with benzoxazole (e.g., 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-oxo-4H-1,3-benzothiazin-2-yl)acetamide ) modifies electronic and steric profiles:

Preparation Methods

Nucleophilic Substitution for Sulfanyl Bridge Formation

The core synthesis begins with the formation of the sulfanyl (-S-) bridge between the benzimidazole and acetamide moieties. A validated approach involves reacting 1H-benzimidazole-2-thiol with 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide in a polar aprotic solvent (e.g., dimethylformamide or dioxane) under basic conditions.

Reaction Scheme:

-

Conditions:

The thiol group of benzimidazole attacks the electrophilic carbon of the chloroacetamide derivative, displacing chloride and forming the sulfanyl linkage.

Synthesis of 1H-Benzimidazole-2-thiol

Benzimidazole-2-thiol is synthesized via cyclization of o-phenylenediamine with carbon disulfide under alkaline conditions:

Synthesis of 2-Chloro-N-(1,3,4-Thiadiazol-2-yl)Acetamide

This intermediate is prepared by acylating 1,3,4-thiadiazol-2-amine with chloroacetyl chloride :

-

Conditions:

Optimization and Functionalization

Acylation Reaction Dynamics

The acylation of 1,3,4-thiadiazol-2-amine with chloroacetyl chloride is critical for introducing the acetamide group. Triethylamine is used to scavenge HCl, preventing protonation of the amine and ensuring efficient nucleophilic attack.

Solvent and Temperature Effects

-

Dioxane outperforms DMF in minimizing side reactions (e.g., over-acylation) due to its moderate polarity.

-

Elevated temperatures (80–90°C) accelerate the substitution reaction but require strict control to avoid decomposition.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity and Yield Considerations

-

Recrystallization in DMF:AcOH (1:2) yields high-purity product (>95%).

-

Electron-withdrawing groups on intermediates reduce reaction rates but improve crystallinity.

Comparative Analysis of Synthetic Routes

| Parameter | Nucleophilic Substitution | Alternative Acylation |

|---|---|---|

| Yield | 72–84% | 60–68% |

| Reaction Time | 20–60 min | 2–4 hours |

| Byproducts | Minimal | Moderate |

| Scalability | High | Moderate |

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized?

- Answer : The compound is synthesized via multi-step reactions involving cyclization of benzimidazole and thiadiazole moieties, followed by coupling via a sulfanyl-acetamide bridge. Key steps include:

- Controlled condensation of benzimidazole-2-thiol with chloroacetamide intermediates.

- Use of polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Temperature optimization (60–80°C) to prevent side reactions.

- Purification via recrystallization or column chromatography. Analytical validation (NMR, IR, MS) ensures structural fidelity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., benzimidazole aromatic protons at δ 7.2–8.5 ppm).

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- Elemental Analysis : Ensures >95% purity .

Q. What preliminary biological assays are suitable for evaluating pharmacological activity?

- Answer :

- Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., MCF-7, A549) and non-cancer lines (e.g., NIH3T3) to assess selectivity.

- IC50 Determination : Dose-response curves to quantify potency.

- Comparative Controls : Cisplatin or doxorubicin as reference standards .

Advanced Research Questions

Q. How do structural modifications at the 5-position of the 1,3,4-thiadiazole ring influence cytotoxic activity?

- Answer :

- Electron-Withdrawing Groups (e.g., -NO₂): Enhance DNA intercalation but may reduce solubility.

- Bulky Substituents (e.g., -CH₂CH₃, -C₆H₄-p-tolyl): Improve target binding via hydrophobic interactions (e.g., compound 4y in showed IC50 = 0.084 mM against MCF-7).

- Thioether Linkage : Critical for maintaining planar geometry, enabling intercalation or enzyme inhibition .

Q. How can contradictory IC50 values across studies be systematically addressed?

- Answer :

- Standardized Protocols : Uniform cell passage numbers, incubation times (e.g., 48–72 hours), and serum concentrations.

- Data Normalization : Express activity relative to reference compounds (e.g., cisplatin IC50 = 0.02–0.05 mM).

- Statistical Validation : Triplicate experiments with ANOVA to assess significance .

Q. What strategies improve bioavailability for in vivo studies?

- Answer :

- Prodrug Design : Esterification of the acetamide group to enhance membrane permeability.

- Formulation : Use of cyclodextrins or liposomal encapsulation to improve aqueous solubility.

- Structural Analogues : Introduce hydrophilic groups (e.g., -OH, -COOH) without compromising target binding .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the sulfanyl group.

- Bioassays : Include molecular docking (e.g., AutoDock Vina) to predict target interactions (e.g., aromatase inhibition in MCF-7 cells) .

- Troubleshooting : Use HPLC (C18 column, MeOH/H₂O mobile phase) to detect impurities (e.g., acetazolamide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.